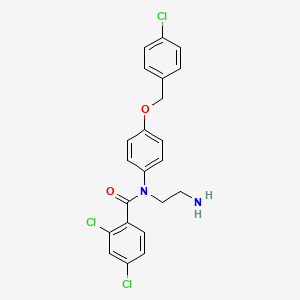

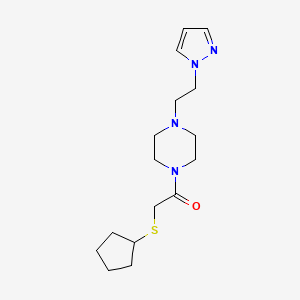

MMV688371

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are both involved in the growth and proliferation of cancer cells.

科学研究应用

抗真菌活性

MMV688371 已经被发现对耐药性真菌病原体具有广谱活性 . 它会破坏细胞脂质稳态,导致早期鞘脂中间体和脂肪酸水平降低,同时溶血磷脂水平升高 . 这种针对耐药性真菌病原体的新型作用机制突出了靶向脂质稳态以破坏真菌生长的广泛应用 .

念珠菌感染的治疗

该化合物对白色念珠菌(Candida auris)表现出强烈的杀真菌活性,这种真菌病原体因对所有三种主要抗真菌药物的耐药性而成为特别令人担忧的问题 . This compound 在疟疾药物开发倡议(MMV)的病原体库中被识别为一种有希望的化合物,因为其对 C. auris 具有生物活性。

其他真菌感染的治疗

除了 C. auris,this compound 也对其他进化上不同的真菌病原体表现出杀真菌活性 . 这表明它具有作为广谱抗真菌剂的潜力。

抗锥虫活性

初步研究表明 this compound 及其类似物可能是布鲁氏锥虫(Trypanosoma brucei brucei)的潜在抑制剂 ,这种寄生虫会导致人类非洲锥虫病(HAT),也被称为昏睡病 . 这表明它有可能用于开发治疗 HAT 的新药 .

二氢叶酸还原酶 (DHFR) 的抑制

This compound 及其类似物的计算机模拟研究表明,它们可能是二氢叶酸还原酶 (DHFR) 的潜在抑制剂 ,这种酶参与核苷酸和 DNA 的合成。 这表明它有可能用于开发新的抗菌剂 .

脂质稳态的破坏

This compound 会破坏细胞脂质稳态,导致早期鞘脂中间体和脂肪酸水平降低,同时溶血磷脂水平升高 . 这种独特的作用机制可以为真菌抵抗应激反应提供新的见解 .

作用机制

Target of Action

MMV688371, also known as N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide, primarily targets cellular lipid homeostasis . This compound disrupts the balance of lipids within the cell, leading to a decrease in levels of early sphingolipid intermediates and fatty acids, and a concomitant increase in lysophospholipids .

Mode of Action

The compound interacts with its targets by disrupting cellular lipid homeostasis . This disruption drives a decrease in levels of early sphingolipid intermediates and fatty acids, and a concomitant increase in lysophospholipids . The loss of function of the transcriptional regulator HAL9 confers resistance to this compound, in part through the upregulation of the lipid-binding chaperone HSP12 . This response appears to assist in tolerating this compound-induced stress .

Biochemical Pathways

The affected biochemical pathway involves the regulation of lipid homeostasis . The compound disrupts this pathway, leading to changes in the levels of various lipids within the cell . This disruption affects the balance of sphingolipid intermediates, fatty acids, and lysophospholipids .

Result of Action

The result of this compound’s action is the disruption of cellular lipid homeostasis, leading to a decrease in levels of early sphingolipid intermediates and fatty acids, and a concomitant increase in lysophospholipids . This disruption can lead to potent fungicidal activity against various fungal pathogens .

安全和危害

Benzamides are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

属性

IUPAC Name |

N-(2-aminoethyl)-2,4-dichloro-N-[4-[(4-chlorophenyl)methoxy]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl3N2O2/c23-16-3-1-15(2-4-16)14-29-19-8-6-18(7-9-19)27(12-11-26)22(28)20-10-5-17(24)13-21(20)25/h1-10,13H,11-12,14,26H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZDZTJFDLFERF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)N(CCN)C(=O)C3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347513 |

Source

|

| Record name | N-(2-Aminoethyl)-2,4-dichloro-N-{4-[(4-chlorobenzyl)oxy]phenyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089056-76-6 |

Source

|

| Record name | N-(2-Aminoethyl)-2,4-dichloro-N-{4-[(4-chlorobenzyl)oxy]phenyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2518401.png)

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)

![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)

![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)

![N-[(1,2-dimethylindol-5-yl)methyl]pentanamide](/img/structure/B2518412.png)

![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2S)-2-[(2R,3S,4R,5S,6S)-6-(acetyloxymethyl)-3,5-dihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B2518416.png)